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molecular formula C5H5F5O2 B1294403 Ethyl pentafluoropropionate CAS No. 426-65-3

Ethyl pentafluoropropionate

Cat. No. B1294403
M. Wt: 192.08 g/mol
InChI Key: DBOFMRQAMAZKQY-UHFFFAOYSA-N
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Patent
US08883791B2

Procedure details

Ethyl 2,2,3,3,3-pentafluoropropionate (10.99 grams, 57.2 mmol) was dissolved in anhydrous methanol (57 ml) and cooled in an argon atmosphere to −60° C. Sodium borohydride (2.16 g, 57.2 mmol) was added in four portions. After the addition was complete, stirring was continued for one hour and the temperature was held below −45° C. The mixture was cooled to −60° C. and 1M hydrochloric acid (172 ml) was added dropwise so that the temperature remained below −45° C. The mixture was slowly warmed to room temperature and extracted with diethylether (3×100 ml). The combined organic phases were washed with water (two times), dried over magnesium sulfate, the solvent was removed under reduced pressure. 9.76 g (50.3 mmol, 88%) were obtained and used directly in the next step.
Quantity
10.99 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
172 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([C:8]([F:11])([F:10])[F:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[BH4-].[Na+].Cl>CO>[CH2:6]([O:5][CH:3]([OH:4])[C:2]([F:12])([F:1])[C:8]([F:10])([F:11])[F:9])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
10.99 g
Type
reactant
Smiles
FC(C(=O)OCC)(C(F)(F)F)F
Name
Quantity
57 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.16 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
172 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was held below −45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −60° C.
CUSTOM
Type
CUSTOM
Details
remained below −45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (3×100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (two times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
9.76 g (50.3 mmol, 88%) were obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(C(C(F)(F)F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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